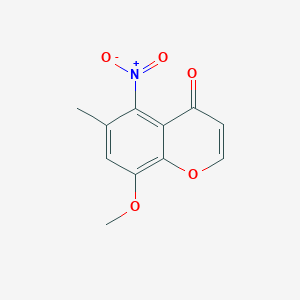
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one, also known as Nitro-MMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its interesting biological properties.
Wirkmechanismus
The mechanism of action of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one involves the inhibition of topoisomerase II activity, which leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one has also been shown to inhibit the production of reactive oxygen species (ROS) in cancer cells, which contributes to its anticancer activity.
Biochemical and Physiological Effects:
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of ROS. Additionally, 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one is its high yield of synthesis, which makes it readily available for laboratory experiments. Additionally, 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one has been shown to have a high specificity for cancer cells, which makes it a promising candidate for anticancer drug development. However, one of the limitations of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the study of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one. One potential direction is the investigation of its potential use as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one and to investigate its potential use in other disease states, such as neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one could lead to its widespread use in laboratory experiments.
Synthesemethoden
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one can be synthesized by the condensation of 4-methylumbelliferone with nitromethane in the presence of a strong base such as sodium hydroxide. The reaction results in the formation of 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one has been extensively studied for its potential use as an anticancer agent. Several studies have shown that 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, 5-nitro-8-methoxy-6-methyl-4H-chromen-4-one has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
Produktname |
5-nitro-8-methoxy-6-methyl-4H-chromen-4-one |
|---|---|
Molekularformel |
C11H9NO5 |
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
8-methoxy-6-methyl-5-nitrochromen-4-one |
InChI |
InChI=1S/C11H9NO5/c1-6-5-8(16-2)11-9(10(6)12(14)15)7(13)3-4-17-11/h3-5H,1-2H3 |
InChI-Schlüssel |
JVGNJEKEHCFATF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C=CO2)OC |
Kanonische SMILES |
CC1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C=CO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B300235.png)
![4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)
![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)

![N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide](/img/structure/B300251.png)

![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)




